molecular formula C36H71NO4 B1165593 N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide CAS No. 100403-19-8

N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide

Cat. No.: B1165593
CAS No.: 100403-19-8
M. Wt: 582.0 g/mol
InChI Key: ATGQXSBKTQANOH-ISLYRVAYSA-N
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Description

What is Ceramide 3

?

Ceramide 3, a type of sphingolipid, is a key component in the formation of an effective epidermal permeability barrier in the skin[]. It plays significant roles both physiologically and pathologically in skin cells[].

The barrier function of the skin is based on the stratum corneum, the uppermost layer of the skin. This layer has corneocytes surrounded by multilamellar lipid membranes composed of cholesterol, free fatty acids, and ceramides[]. Alterations in the ceramide content of the stratum corneum are associated with numerous skin disorders[].

Recent scientific research has focused on the topical application of ceramides to restore the barrier function of the skin. A study found that creams and lotions containing ceramides in a multi-vesicular emulsion significantly increased skin hydration and reduced skin dryness for at least 24 hours following a single application[]. These products were found to be more effective than traditional emollients, potentially reducing the need for frequent application[].

Synthetic Analysis

How to comprehensively analyze Ceramide 3?

Ceramide 3, AKA Ceramide NP. It is synthesized by ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum[][].

Reaction Equation  Ceramide synthases (CerS) rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide, which is then desaturated to produce ceramide[].

Reaction Conditions  The synthesis of Ceramide 3 occurs in the endoplasmic reticulum or in endoplasmic reticulum-associated membranes[]. The process is dependent on the presence of acyl-CoA and dihydrosphingosine[].

Reaction Steps  The synthesis of Ceramide 3 involves the following steps[]:

N-acylation of dihydrosphingosine with acyl-CoA to form dihydroceramide.

Desaturation of dihydroceramide to produce ceramide.

Reaction Mechanism  The reaction mechanism of Ceramide 3 synthesis involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate[].

Molecular Structure

Ceramide 3 molecular structure analysis guide?

Atomic Arrangement  Ceramide 3 is composed of sphingosine and a fatty acid joined by an amide bond[]. The molecular properties and the interaction of ceramides with other components of the stratum corneum (e.g. free fatty acids, cholesterol) determine the three-dimensional arrangement of the molecules in the lipidic phase of the horny layer[][].

Bonding Type  Ceramide 3 is composed of a sphingosine base and a fatty acid. These two components are linked together by an amide bond[]. The fatty acid chains consist mainly of longer-chain (up to C 24 or greater) saturated and monoenoic (mainly (n -9)) components[].

Geometry  Ceramide 3 forms large stable channels capable of translocating proteins across membranes. These channels are dynamic structures that exist in a constant state of assembly and disassembly[].

Electron Cloud Distribution  As a lipid molecule, it would have a region of high electron density around the oxygen atoms in the amide bond and the hydroxyl group, and regions of lower electron density around the carbon and hydrogen atoms in the hydrocarbon chains.

Stereochemistry  Ceramide 3 has two chiral centers;   Inversion of the C-3 configuration in CerNS and CerNdS increased phase transition temperatures, had no significant effects on lamellar phases, but also decreased the proportion of orthorhombic packing and decreased lipid mixing in the model membranes[].

Mechanism of Action

In-depth exploration of Ceramide 3's mechanism of action

Target of Action  Ceramide 3 is a type of sphingolipid that is a key component in the formation of the skin’s permeability barrier[]. It primarily acts on the stratum corneum, the uppermost layer of the skin[]. It also plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation[].

Mode of Action  Ceramide 3 works by forming a barrier that helps prevent permeability, locking moisture into the skin, which helps prevent dryness and irritation[]. It creates a barrier that helps to seal in moisture in conjunction with the skin cells present in the uppermost layers of the skin. This barrier keeps the moisture in and bad things, such as germs and irritants, out[].

Result of Action  The primary result of Ceramide 3 action is the improvement of skin hydration and barrier function[]. It helps to keep the skin hydrated, plump, and supple[]. It also protects the skin from harmful irritants, bacteria, and other environmental toxins[]. In addition, it has been shown to reduce the appearance of wrinkles and protect the skin from breakouts[].

Side Effects  There are no known side effects of using products with Ceramide 3. They are safe and easily tolerable for those of all ages and skin types, including those with sensitive skin[][].

Action Environment  The action of Ceramide 3 is affected by environmental factors such as exposure to cold weather, wind, and chemicals in the environment which can draw moisture away from the skin, leading to dryness. Ceramides help to bolster the skin’s natural barrier, preventing transepidermal water loss. This action keeps the skin hydrated from the inside out[].

Physical Properties

What are the physical properties of Ceramide 3?

State  at Standard Temperature and Pressure  Ceramide 3 is a solid at standard temperature and pressure[].

Color and Appearance  Ceramide 3 is a white crystalline powder[].

Solubility  Ceramide 3 shows a very low solubility in water[]. It is soluble in oil[]  and ethanol[].

Chemical Properties

What are the chemical properties of Ceramide 3?

Ceramide 3 is synthetically produced in cosmetics to mimic this naturally occurring lipid, ensuring consistency and stability in skincare formulations. Ceramide 3 reinforces the skin’s natural barrier, effectively locking moisture into the skin and protecting it from environmental stressors[][].

Chemical Reaction Type  Ceramide 3 is produced through various pathways, including the sphingomyelinase pathway, the de novo pathway, and the salvage pathway[]. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine[]. This reaction is catalyzed by the enzyme serine palmitoyl transferase[].

Reactivity  Ceramides, including Ceramide 3, are present in high concentrations within the cell membrane of eukaryotic cells[]. They participate in a variety of cellular signaling processes, including regulating differentiation, proliferation, and programmed cell death[].

Redox Property  Ceramide can interact with redox signaling pathways. For instance, ceramide can trigger the generation of reactive oxygen species (ROS) and increase oxidative stress in many mammalian cells[][].

Stability  Ceramide 3 is synthetically produced to ensure consistency and stability in skincare formulations[]. It is used in concentrations varying from 0.1% to 2.0% in cosmetic formulations. This range allows it to be effective without causing irritation to the skin[].

Biochemical Properties

What are the biochemical properties of Ceramide 3?

Ceramide 3, also known as Ceramide NP, is a type of lipid that’s naturally present in the skin’s barrier[]. It is synthetically produced in cosmetics to mimic this naturally occurring lipid, ensuring consistency and stability in skincare formulations. Ceramide 3 reinforces the skin’s natural barrier, effectively locking moisture into the skin and protecting it from environmental stressors.

Biological traits  Ceramide 3 is produced through various pathways, including the sphingomyelinase pathway, the de novo pathway, and the salvage pathway[]. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine[]. This reaction is catalyzed by the enzyme serine palmitoyl transferase[]. Ceramide 3 interacts with various proteins and enzymes, such as ceramide-activated protein phosphatases (protein phosphatase [PP]1 and PP2A), protein kinase C zeta, and cathepsin D[].

Cellular Effects  Ceramide 3 plays a crucial role in cellular signaling processes, including regulating differentiation, proliferation, and programmed cell death[]. It is known to induce apoptosis and mitosis, and it modulates insulin signaling through binding to certain proteins. Ceramide 3 also improves skin barrier function when compared with untreated skin[].

Molecular Mechanism  Ceramide 3’s mechanism of action involves its role as a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression[]. It induces β-cell apoptosis by multiple mechanisms, including activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt[]. Ceramide 3 also modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, causing insulin resistance[].

Time Effect  The effect of Ceramide 3 changes over time. Ceramides help keep the skin hydrated, but levels naturally decrease as time passes. The maximum increase in skin humidity was reached after 4 weeks, with values of 21.9 +/- 1.8% and 8.9 +/- 0.9% for emulsion C and control emulsion, respectively[]. The maximum decrease in TEWL was also reached after 4 weeks, with values of 36.7 +/- 4.7% and 5.1 +/- 0.8% for the same emulsions[].

Related Small Molecules

Hypericin,Epitalon,2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide,RHPS 4 methosulfate,Tmpyp,3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole; diiodide,Telomerase-IN-2,Cycloastragenol,Macrocalin B ,Telomerase Inhibitor IX,(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid

Scientific Research Applications

Ceramide 3 application guide and Best Practices  

Skin Health and Disease  Ceramide 3 plays a crucial role in skin health and disease. It is a key constituent in the formation of a competent epidermal permeability barrier in the skin, and it plays both physiological and pathological roles in skin cells. Alterations in ceramide content of the stratum corneum are associated with numerous skin disorders[].

Barrier Function Restoration  Ceramide 3 has been incorporated into conventional and novel carrier systems with the purpose of exogenously applying ceramides to help the barrier function of the skin. This helps restore the barrier function of the skin following their topical application[].

Cosmetic Applications  Ceramide 3 acts as a barrier and as a moisturizing, whitening, and anti-aging agent in the cuticle of the epidermis. For these reasons, it is widely added to cosmetics[].

Cancer Treatment  Ceramide 3, specifically its core molecule glucosylceramide, plays an important role in cancer cell proliferation, differentiation, and metastasis[].

Insulin Signaling  Ceramide 3 modulates insulin signaling through binding to certain proteins (ceramide-binding proteins), such as ceramide-activated protein phosphatases (protein phosphatase [PP]1 and PP2A), protein kinase C zeta, and cathepsin D[].

Apoptosis Induction  An increase in intracellular ceramide 3 induces apoptosis and mitosis1. This makes it a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression[].

Skin Hydration  Ceramide 3 helps keep the skin hydrated, but levels naturally decrease as time passes1. The maximum increase in skin humidity was reached after 4 weeks, with values of 21.9 +/- 1.8% and 8.9 +/- 0.9% for emulsion C and control emulsion, respectively[].

Skin Disorders Treatment  Ceramide 3 is used to treat various skin disorders. Alterations in ceramide content of the stratum corneum are associated with numerous skin disorders, such as atopic dermatitis, psoriasis, and xerosis[]. Ceramide 3 is used to restore the barrier function of the skin in these conditions[].

Future Directions

Ceramide's Role in Mitochondrial Function and Disease

Ceramide, a lipid second messenger, is known for its role in cell growth, differentiation, and apoptosis. Its interaction with mitochondrial respiratory chain complex III is significant. Ceramide can directly inhibit mitochondrial respiratory chain function, influencing oxidative phosphorylation in mitochondria (Gudz, Tserng, &  Hoppel, 1997).

Ceramide in Cardiovascular Health

Ceramides are increasingly recognized as important biomarkers for cardiovascular health. The ceramide score, CERT2, outperforms traditional cardiovascular risk markers, demonstrating its potential as a powerful tool for assessing the risk of coronary heart disease and cardiovascular-related death (Poss, Holland, &  Summers, 2019).

Ceramide's Impact on Cancer

Ceramide is at the forefront of cancer research due to its diverse functions in cancer cell death and proliferation. Different fatty acid chain lengths of ceramide have varying effects on cancer cells, with some promoting proliferation and others mediating cell death (Saddoughi &  Ogretmen, 2013).

Ceramide in Apoptosis and Signal Transduction

Ceramide plays a critical role in apoptosis and signal transduction. Its interaction with various cellular pathways, such as the activation of the transcription factor AP-1 in human leukemia HL-60 cells, demonstrates its importance in apoptotic mechanisms (Sawai et al., 1995). Deciphering ceramide's signaling pathways could advance our understanding of its role in various diseases, including cancer.

Properties

CAS No.

100403-19-8

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

IUPAC Name

(E)-N-(1,3,4-trihydroxyoctadecan-2-yl)octadec-9-enamide

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17+

InChI Key

ATGQXSBKTQANOH-ISLYRVAYSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Appearance

Assay:≥98% (mixture of ceramides)A crystalline solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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